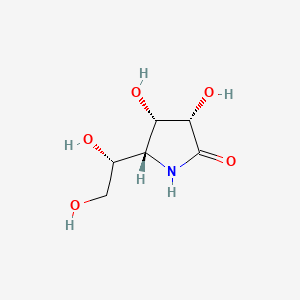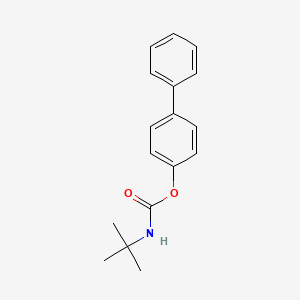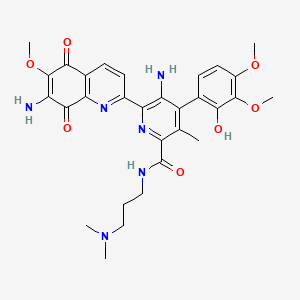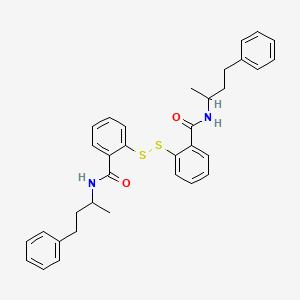![molecular formula C21H16 B12804314 1-Methyl-1,2-dihydrobenzo[j]aceanthrylene CAS No. 13728-62-6](/img/structure/B12804314.png)
1-Methyl-1,2-dihydrobenzo[j]aceanthrylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(j)aceanthrylene, 1,2-dihydromethyl- is a polycyclic aromatic hydrocarbon with the molecular formula C21H16 and a molecular weight of 268.35174 This compound is known for its complex structure, which includes multiple fused aromatic rings
Vorbereitungsmethoden
The synthesis of Benz(j)aceanthrylene, 1,2-dihydromethyl- typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may vary, but they generally involve similar steps with optimized conditions for higher yields and purity .
Analyse Chemischer Reaktionen
Benz(j)aceanthrylene, 1,2-dihydromethyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur, especially in the presence of strong acids or bases.
Common reagents and conditions used in these reactions include solvents like dichloromethane, toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Benz(j)aceanthrylene, 1,2-dihydromethyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: Research has explored its interactions with biological molecules and potential effects on living organisms.
Medicine: Studies have investigated its potential as a therapeutic agent or its role in drug development.
Wirkmechanismus
The mechanism by which Benz(j)aceanthrylene, 1,2-dihydromethyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Benz(j)aceanthrylene, 1,2-dihydromethyl- can be compared with other polycyclic aromatic hydrocarbons, such as:
- Benz[a]anthracene
- Chrysene
- Benzo[a]pyrene
These compounds share similar structural features but differ in their specific arrangements of aromatic rings and substituents. Benz(j)aceanthrylene, 1,2-dihydromethyl- is unique due to its specific ring structure and the presence of a dihydromethyl group, which can influence its chemical reactivity and applications .
Eigenschaften
CAS-Nummer |
13728-62-6 |
|---|---|
Molekularformel |
C21H16 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
1-methyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C21H16/c1-13-11-15-6-4-7-16-12-19-17-8-3-2-5-14(17)9-10-18(19)20(13)21(15)16/h2-10,12-13H,11H2,1H3 |
InChI-Schlüssel |
JVGJWHQKHATXLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=CC=CC3=CC4=C(C1=C23)C=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


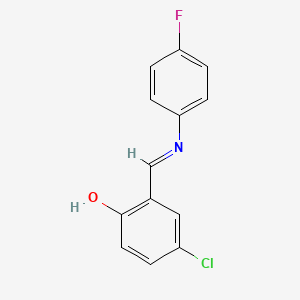
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804236.png)
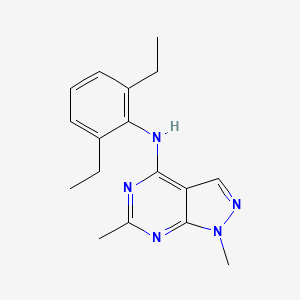

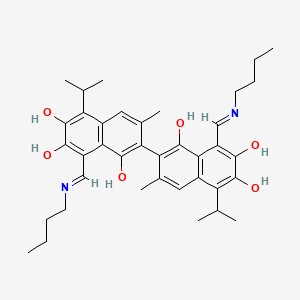
![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)



